molecular formula C28H38N4O4 B2855187 N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 954060-91-4

N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B2855187
CAS No.: 954060-91-4
M. Wt: 494.636
InChI Key: BLRXWVNSQWWJPW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, benzylation, and subsequent functionalization with the dimethoxyphenyl and carboxamide groups. Common reagents used in these reactions include benzyl chloride, piperidine, and various amines and carboxylic acids.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Substitution reactions can occur at various positions on the piperidine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • N-(1-benzylpiperidin-4-yl)-1-(2-oxoethyl)piperidine-4-carboxamide
  • N-(1-benzylpiperidin-4-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-hydroxyethyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide lies in its specific functional groups and their arrangement, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4/c1-35-24-8-9-25(26(18-24)36-2)30-27(33)20-32-14-10-22(11-15-32)28(34)29-23-12-16-31(17-13-23)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19-20H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRXWVNSQWWJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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